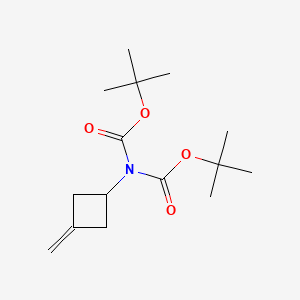
N,N-diBoc-3-methylenecyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diBoc-3-methylenecyclobutan-1-amine: is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . It is primarily used in research and development settings, particularly in the field of organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom of a 3-methylenecyclobutan-1-amine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N,N-diBoc-3-methylenecyclobutan-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction proceeds with high efficiency, yielding the desired product after purification by column chromatography.
Industrial Production Methods:
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions:
N,N-diBoc-3-methylenecyclobutan-1-amine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Deprotection: 3-methylenecyclobutan-1-amine.
Substitution: Various substituted cyclobutanes.
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
N,N-diBoc-3-methylenecyclobutan-1-amine is used as an intermediate in the synthesis of complex organic molecules. Its protected amine group allows for selective reactions at other functional groups without interference.
Biology and Medicine:
The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .
Industry:
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications .
Wirkmechanismus
The mechanism of action of N,N-diBoc-3-methylenecyclobutan-1-amine primarily involves the reactivity of its functional groups. The Boc protecting groups can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methylene group can undergo nucleophilic substitution, oxidation, or reduction, depending on the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
N-Boc-3-methylenecyclobutan-1-amine: Similar structure but with only one Boc protecting group.
N,N-diBoc-2-methylenecyclobutan-1-amine: Similar structure but with the methylene group at a different position.
N,N-diBoc-3-methylenecyclopropan-1-amine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness:
N,N-diBoc-3-methylenecyclobutan-1-amine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in chemical reactions. The methylene group also offers versatile reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylidenecyclobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(9-10)16(12(17)19-14(2,3)4)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVLSGGDQDMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC(=C)C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
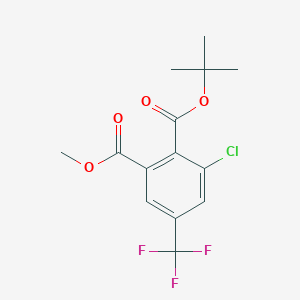
![tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8047178.png)
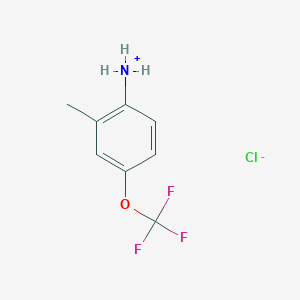
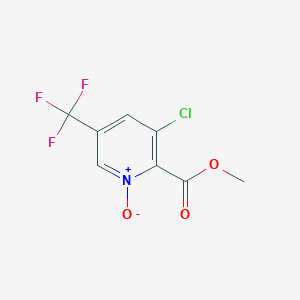
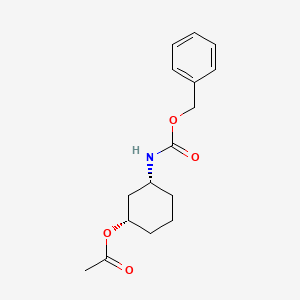


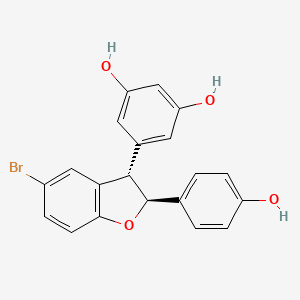

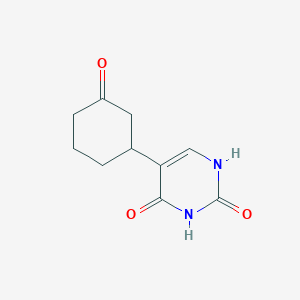
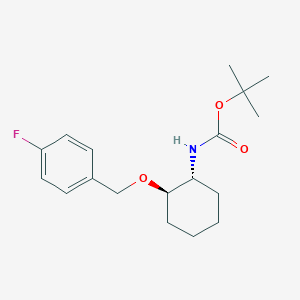
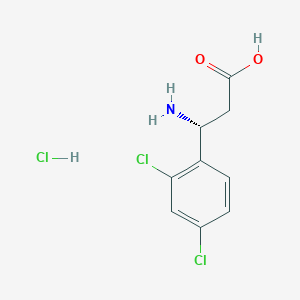
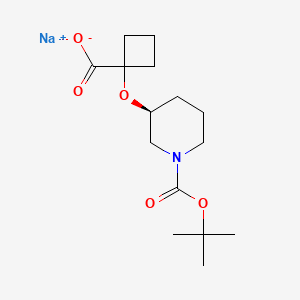
![5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B8047282.png)
